3,5-Dibromo-4-phenyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-4-phenyl-1,2,4-triazole is an organic compound with the molecular formula C8H5Br2N3. It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of 3,5-Dibromo-4-phenyl-1,2,4-triazole typically involves the bromination of 4-phenyl-1,2,4-triazole. One common method includes the reaction of 4-phenyl-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, resulting in the formation of the dibromo derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3,5-Dibromo-4-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 3,5-diazido-4-phenyl-1,2,4-triazole .
Scientific Research Applications
3,5-Dibromo-4-phenyl-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-phenyl-1,2,4-triazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3,5-Dibromo-4-phenyl-1,2,4-triazole can be compared with other similar compounds, such as:
3,5-Dibromo-1,2,4-triazole: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenyl-1,2,4-triazole: Lacks the bromine atoms, making it less reactive in substitution reactions.
3,5-Diazido-4-phenyl-1,2,4-triazole:
The uniqueness of this compound lies in its combination of bromine and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3,5-dibromo-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N3/c9-7-11-12-8(10)13(7)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKXERCYZWFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.